N-(2-methoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Description
N-(2-Methoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a triazolopyrimidine derivative characterized by a 3-methyl group at the triazole ring and a 2-methoxyethylamine substituent at position 5. Its molecular formula is C₉H₁₃N₇O, with a monoisotopic mass of 235.11 g/mol and a ChemDiv ID of CM936363 (CAS: 941983-81-9) . While its specific biological activity remains uncharacterized in the provided evidence, its structural features align with other triazolopyrimidines known for diverse pharmacological roles, including kinase inhibition and receptor antagonism .
Properties
IUPAC Name |
N-(2-methoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N6O/c1-14-8-6(12-13-14)7(10-5-11-8)9-3-4-15-2/h5H,3-4H2,1-2H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYATUUWRHVNHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2N=N1)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-amino-4-methylpyrimidine with 2-methoxyethylamine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-(2-hydroxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of substituted triazolopyrimidines with various functional groups.
Scientific Research Applications
N-(2-methoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of tumor growth and inflammation .
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations :
- Synthesis Methods: Most derivatives are synthesized via nucleophilic substitution at position 7 using primary or secondary amines in ethanol or DMF, often with triethylamine as a base . The target compound’s 2-methoxyethyl group suggests similar amine coupling, though direct evidence is lacking.
- Yield Variability : Yields range from 18.5% (compound 9b) to 89.9% (compound 9e) , influenced by steric hindrance and reactivity of substituents.
Physicochemical Properties
Table 2: Physical Properties and Spectral Data
Insights :
- Solubility : The 2-methoxyethyl group in the target compound may enhance water solubility compared to lipophilic substituents like benzyl or indole .
- Thermal Stability : Derivatives with rigid substituents (e.g., benzo[d]oxazol-2-ylthio in 9b) exhibit higher melting points (~154°C) versus flexible chains .
Biological Activity
N-(2-methoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound belonging to the triazolopyrimidine class. This compound has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant case studies based on diverse sources.
- Molecular Formula : C10H14N6O
- Molecular Weight : 238.26 g/mol
- CAS Number : 1058495-75-2
The compound features a triazole ring fused with a pyrimidine structure, which is known for its diverse biological properties.
Biological Activity Overview
This compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies have indicated that derivatives of triazolopyrimidine compounds can inhibit the growth of various bacterial strains. In vitro assays demonstrated that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Antitumor Activity : Research has shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, related triazolopyrimidine derivatives were tested against several cancer cell lines, showing promising results in reducing cell viability .
The mechanism by which this compound exerts its biological effects is thought to involve:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cellular metabolism or signaling pathways. This interaction can modulate the biochemical pathways critical for cell survival and proliferation.
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of various triazolopyrimidine derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives had minimum inhibitory concentrations (MIC) as low as 10 µg/mL, demonstrating significant antibacterial potential .
Case Study 2: Antitumor Efficacy
In a separate investigation focusing on antitumor activity, this compound was tested against human breast cancer cell lines (MDA-MB-231). The compound showed IC50 values indicating potent inhibition of cell growth compared to controls .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
